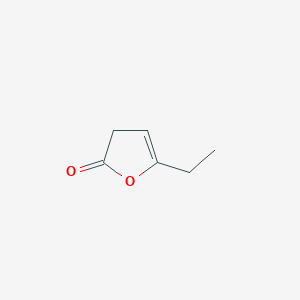

2(3H)-Furanone, 5-ethyl-

Description

The exact mass of the compound 2(3H)-Furanone, 5-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Furanone, 5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3H-furan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGWEFPCZVKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300094 |

Source

|

| Record name | 2(3H)-Furanone, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-01-1 |

Source

|

| Record name | 5-Ethyl-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-2(3H)-furanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D869KF4XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Technical Guide on 5-Ethyl-2(3H)-furanone: Chemical Properties, Synthesis, and Ecological Applications

Executive Summary

5-Ethyl-2(3H)-furanone (CAS 2313-01-1), also known as 5-ethyl-3H-furan-2-one, is a highly volatile β,γ-unsaturated γ-lactone[1][2]. Structurally functioning as the ethyl homologue of α-angelica lactone, it features a five-membered furanone ring with a double bond situated between the C4 and C5 positions, and an ethyl substitution at C5[3]. This whitepaper provides a rigorous examination of its physicochemical properties, its evolutionary role as a defensive allomone in chemical ecology, and field-proven laboratory protocols for its synthesis and analytical characterization.

Physicochemical Profiling and Structural Dynamics

As an oxygenated heterocyclic compound, 5-ethyl-2(3H)-furanone exhibits a high vapor pressure, making it a potent volatile organic compound (VOC) with distinct olfactory percepts often characterized as spicy or herbaceous[4].

Chemically, the presence of the β,γ-double bond within the lactone ring makes this molecule kinetically active. Under strongly basic conditions or prolonged thermal stress, it is susceptible to isomerization into the thermodynamically more stable α,β-unsaturated form (5-ethyl-2(5H)-furanone) due to the stabilization provided by conjugation with the carbonyl group.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Reference |

| CAS Registry Number | 2313-01-1 | [2] |

| Molecular Formula | C6H8O2 | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Boiling Point | 254.9 ºC at 760 mmHg | [5] |

| Density | 1.066 g/cm³ | [5] |

| Flash Point | 99.9 ºC | [5] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Chemical Ecology: Divergent Defensive Signaling

In the realm of biological applications, 5-ethyl-2(3H)-furanone serves as a critical semiochemical. Research on the giant mesquite bug (Thasus neocalifornicus) reveals a fascinating stage-specific divergence in chemical defense mechanisms[6].

Mechanistic Causality: Nymphs, which are highly vulnerable to predation and form tight aggregations, secrete a defensive cocktail predominantly composed of 5-ethyl-2(3H)-furanone, (E)-2-hexenal, and 4-oxo-(E)-2-hexenal[6][7]. The evolutionary selection of 5-ethyl-2(3H)-furanone in nymphs is driven by a dual-function mechanism:

-

High Volatility (Pheromone Action): Its rapid vaporization allows it to act as an immediate olfactory alarm signal, triggering rapid conspecific dispersal to evade localized threats[6].

-

Electrophilicity (Allomone Action): The unsaturated lactone ring can act as a Michael acceptor, covalently binding to nucleophilic sites on predator proteins. This imparts moderate toxicity and deterrence against insectivorous predators such as mantids and ants[7].

Conversely, adult bugs utilize a completely different chemical profile (hexyl acetate and hexanal) because their predator guilds and looser aggregation behaviors require different dispersal kinetics[6].

Stage-specific divergent chemical signaling pathways in Thasus neocalifornicus.

Synthetic Pathways and Laboratory Protocols

The de novo synthesis of 5-ethyl-2(3H)-furanone is typically achieved via the acid-catalyzed cyclodehydration of 4-oxohexanoic acid[8]. Under controlled thermal and acidic conditions, the keto-acid undergoes intramolecular nucleophilic attack by the carboxylic oxygen onto the protonated ketone. This forms a cyclic hemiketal intermediate, which subsequently dehydrates to yield the β,γ-unsaturated lactone.

Protocol: Acid-Catalyzed Synthesis of 5-Ethyl-2(3H)-furanone

-

Objective: To synthesize and isolate 5-ethyl-2(3H)-furanone from 4-oxohexanoic acid with high isomeric purity.

-

Reagents: 4-Oxohexanoic acid (Precursor)[8], Anhydrous Toluene (Solvent), p-Toluenesulfonic acid (p-TsOH, Catalyst), Anhydrous Sodium Sulfate.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 50 mmol of 4-oxohexanoic acid in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Catalysis: Add 2.5 mmol (5 mol%) of p-TsOH.

-

Causality: The strong Brønsted acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of C4 and facilitating the intramolecular cyclization by the carboxylate hydroxyl group.

-

-

Cyclodehydration: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water.

-

Causality: Continuous physical removal of water drives the equilibrium toward the dehydrated lactone product via Le Chatelier's Principle, preventing the reverse hydrolysis reaction.

-

-

Monitoring: Reflux for 4-6 hours until water ceases to collect. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) to neutralize the p-TsOH and remove any unreacted starting acid. Wash with brine (30 mL) and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation to isolate the pure 5-ethyl-2(3H)-furanone.

-

Validation & Quality Control (Self-Validating Step): Confirm the structure via ¹H-NMR. The diagnostic validation signal is the multiplet for the alkene proton at the C4 position, which clearly distinguishes it from saturated γ-caprolactone analogues.

Analytical Characterization (GC-MS)

Accurate identification of 5-ethyl-2(3H)-furanone in complex biological or environmental matrices relies on Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Kovats Retention Indices (RI)[1][4].

Table 2: GC-MS Kovats Retention Indices for 5-Ethyl-2(3H)-furanone

| Stationary Phase | Polarity | Kovats RI | Reference |

| OV-101 | Non-polar | 945 (Ethyl ester scale) | [4] |

| DB-5 | Slightly polar | 943 (Ethyl ester scale) | [4] |

| OV-1701 | Mid-polar | 969 (Ethyl ester scale) | [4] |

| Carbowax 20M / DB-Wax | Polar | 1684 - 1697 | [1][4] |

Analytical Protocol for Matrix Extraction and GC-MS:

-

Extraction: For insect glandular secretions or plant volatiles, extract the target analytes using solid-phase microextraction (SPME) with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[6].

-

Causality: SPME captures highly volatile lactones without solvent interference or thermal degradation of the matrix.

-

-

Desorption: Thermally desorb the fiber in the GC injection port at 250 °C for 2 minutes in splitless mode.

-

Chromatography: Utilize a polar column (e.g., DB-Wax, 30 m × 0.25 mm ID, 0.25 µm film thickness).

-

Causality: Polar columns provide superior resolution for oxygenated heterocyclic compounds, preventing co-elution with non-polar hydrocarbon matrix components.

-

-

Temperature Program: Initial temperature 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min).

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Identify the compound by matching the mass fragmentation pattern (characteristic loss of CO₂ and CO from the lactone ring) and comparing the experimental Kovats RI against the standard values (Table 2).

References

-

[1] 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem - NIH. Source: nih.gov. 1

-

[5] 2(3H)-Furanone,5-ethyl | CAS#:2313-01-1 | Chemsrc. Source: chemsrc.com.5

-

[6] Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug (Thasus neocalifornicus: Coreidae). Source: researchgate.net. 6

-

[2] 5-ethyl-(3H)-furan-2-one - the NIST WebBook. Source: nist.gov. 2

-

[4] ethylfuranone 2313-01-1 - Flavornet. Source: flavornet.org. 4

-

[3] 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem - NIH. Source: nih.gov.3

-

[7] Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug. Source: researchgate.net. 7

-

[8] Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives - SciELO. Source: scielo.br. 8

Sources

- 1. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ethyl-(3H)-furan-2-one [webbook.nist.gov]

- 3. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethylfuranone 2313-01-1 [flavornet.org]

- 5. 2(3H)-Furanone,5-ethyl | CAS#:2313-01-1 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

5-Ethyl-2(3H)-Furanone: Structural Isomerism, Stereochemistry, and Synthesis

This guide details the structural isomerism, stereochemical properties, and synthetic pathways of 5-ethyl-2(3H)-furanone , a specific unsaturated lactone often confused with its tautomer, 5-ethyl-2(5H)-furanone .

Executive Summary & Structural Definition

5-Ethyl-2(3H)-furanone (CAS 2313-01-1) is a

Core Structural Distinctions

| Feature | 5-Ethyl-2(3H)-furanone | 5-Ethyl-2(5H)-furanone | 5-Ethyl-dihydro-2(3H)-furanone |

| Common Name | |||

| CAS Number | 2313-01-1 | 2407-43-4 | 695-06-7 |

| Unsaturation | Saturated | ||

| Hybridization at C5 | |||

| Chirality | Achiral | Chiral (R/S) | Chiral (R/S) |

| Stability | Kinetic Product (Less Stable) | Thermodynamic Product (Stable) | Stable |

Structural Isomerism & Tautomerism

The defining characteristic of this molecule is its propensity for prototropic tautomerism . The 2(3H)-furanone ring contains a non-conjugated double bond (endo-cyclic enol ester), creating a driving force to isomerize into the conjugated 2(5H)-furanone system.

Mechanism of Tautomerization

The isomerization is catalyzed by base (e.g., amines, alkoxides). The base deprotonates the acidic C3 position of the 2(3H) form, forming a resonance-stabilized enolate. Reprotonation at C5 yields the conjugated 2(5H) isomer.

Thermodynamics: The 2(5H) isomer is approximately 24.5 kJ/mol more stable than the 2(3H) isomer due to conjugation of the alkene with the carbonyl group.

Caption: Base-catalyzed prototropic tautomerization from the kinetic 2(3H) isomer to the thermodynamic 2(5H) isomer.

Stereochemistry

A critical distinction for researchers is that 5-ethyl-2(3H)-furanone is achiral , whereas its isomers are chiral.

Why 5-Ethyl-2(3H)-furanone is Achiral

In the 2(3H) structure, the double bond is located between C4 and C5. Consequently, Carbon-5 is

Stereochemistry of the 2(5H) Isomer

When the double bond shifts to C3-C4 (forming the 2(5H) isomer), Carbon-5 becomes

-

Enantiomers: (R)-5-ethyl-2(5H)-furanone and (S)-5-ethyl-2(5H)-furanone.

-

Analytical Separation: Enantiomers are separated using Chiral Gas Chromatography (GC).[1][2]

-

Column:

-Cyclodextrin derivatives (e.g., Rt-bDEXse or equivalent). -

Mechanism: Differential inclusion complexation between the ethyl group and the cyclodextrin cavity.

-

Configuration Assignment (Helicity Rule)

For 2(5H)-furanones, the absolute configuration is often assigned using Electronic Circular Dichroism (ECD) via the Butenolide Helicity Rule :

-

Positive Cotton Effect (CE) at the

transition implies a specific twist of the enone system induced by the C5 substituent. -

For 5-alkyl-2(5H)-furanones, the sign of the CE correlates with the spatial orientation of the alkyl group relative to the lactone plane.

Synthesis & Experimental Protocols

Synthesis of the 2(3H) isomer requires kinetic control to prevent isomerization to the 2(5H) form.

Protocol 1: Kinetic Synthesis of 5-Ethyl-2(3H)-furanone

Principle: Acid-catalyzed cyclodehydration of 4-oxohexanoic acid followed by rapid vacuum distillation. The 2(3H) isomer has a lower boiling point than the 2(5H) isomer, allowing selective isolation.

Reagents:

-

4-Oxohexanoic acid (Homolevulinic acid)

-

Phosphoric acid (85%) or Acidic Clay Catalyst

-

Vacuum distillation setup

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine 4-oxohexanoic acid (1.0 eq) with catalytic phosphoric acid (0.05 eq).

-

Dehydration: Heat the mixture to 140–160°C under reduced pressure (10–20 mmHg).

-

Distillation: The product, 5-ethyl-2(3H)-furanone, will co-distill with water. Collect the distillate in a chilled receiver (-10°C).

-

Separation: Separate the organic layer immediately. Dry over anhydrous

at -

Storage: Store at -20°C. Note: Standing at room temperature causes slow isomerization to the 2(5H) form.

Protocol 2: Isomerization to 5-Ethyl-2(5H)-furanone

Principle: Base-catalyzed thermodynamic equilibration.

Reagents:

-

Crude 5-ethyl-2(3H)-furanone

-

Triethylamine (

) or DABCO (0.1 eq) -

Dichloromethane (DCM)

Methodology:

-

Dissolve 5-ethyl-2(3H)-furanone in DCM.

-

Add 0.1 equivalents of

. -

Stir at room temperature for 4–6 hours. Monitor by TLC or GC (disappearance of the lower-boiling 2(3H) peak).

-

Wash with dilute HCl to remove amine, dry, and concentrate to yield 5-ethyl-2(5H)-furanone.

Data Summary: Physical Properties

| Property | 5-Ethyl-2(3H)-furanone | 5-Ethyl-2(5H)-furanone |

| Boiling Point | ~70-75°C (10 mmHg) | ~95-100°C (10 mmHg) |

| IR Spectrum | 1800 cm⁻¹ (Enol Lactone C=O) | 1750 cm⁻¹ (Conj.[3] Lactone C=O) |

| ¹H NMR (Key) | Vinyl proton at C4 (~5.2 ppm) | Vinyl protons at C3, C4 (~6.0, 7.5 ppm) |

Applications in Drug Development

-

Michael Acceptors: The 2(5H) isomer is a potent Michael acceptor due to the conjugated carbonyl. It reacts with cysteine residues in proteins, a mechanism utilized in the design of covalent inhibitors (e.g., for quorum sensing modulation in bacteria).

-

Biofilm Inhibition: Halogenated derivatives of 5-ethyl-2(5H)-furanone (fimbrolides) are studied for their ability to disrupt bacterial biofilms without inducing resistance.

-

Chiral Intermediates: The 2(5H) form can be hydrogenated enantioselectively to yield chiral

-hexalactone, a scaffold for pheromones and bioactive lipids.

Caption: Pharmacological and synthetic utility of the thermodynamic isomer.

References

-

NIST Chemistry WebBook. 5-Ethyl-2(3H)-furanone (CAS 2313-01-1) Spectral Data. National Institute of Standards and Technology. Link

-

PubChem. 5-Ethyl-2(5H)-furanone Compound Summary. National Center for Biotechnology Information. Link

-

Organic Syntheses. Synthesis of 3-Methyl-2(5H)-furanone (Angelica Lactone Analog). Org.[4][5] Synth. 1984, 62, 95. Link

-

Journal of Agricultural and Food Chemistry. Volatile Compounds in Food: Lactone Isomerism. 2002, 50(26), 7627-7633. Link

-

Molecules. Chiral 2(5H)-Furanone Sulfones: Synthesis and Biological Activity. Molecules 2023, 28(6), 2568. Link

Sources

A Comprehensive Spectroscopic Guide to 5-Ethyl-2(3H)-furanone

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 5-ethyl-2(3H)-furanone (C₆H₈O₂), a significant α,β-unsaturated γ-lactone. Aimed at researchers and professionals in chemical synthesis and drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural characterization. Each section explains the causality behind the spectral features, offering a framework for the unambiguous identification of this and related compounds.

Introduction: The Chemical Identity of 5-Ethyl-2(3H)-furanone

5-Ethyl-2(3H)-furanone belongs to the furanone family, a class of lactones that are prevalent in natural products and serve as versatile building blocks in organic synthesis. Its structure features a five-membered lactone ring with an endocyclic double bond and an ethyl substituent at the C5 position, which is a chiral center. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide details the characteristic spectral "fingerprint" of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the molecular structure piece by piece.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another. The spectrum of 5-ethyl-2(3H)-furanone is expected to show distinct signals for the vinyl protons, the allylic methylene protons, the methine proton at the chiral center, and the ethyl group.

Experimental Rationale: A standard ¹H NMR experiment is conducted by dissolving the analyte in a deuterated solvent (e.g., CDCl₃) to avoid solvent signal interference. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Summary: ¹H NMR of 5-Ethyl-2(3H)-furanone

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Coupling Constant (J, Hz) |

| H-1' (CH₃) | Triplet (t) | ~1.0 | 3H | ~7.5 |

| H-2' (CH₂) | Quartet (q) | ~1.7 | 2H | ~7.5 |

| H-4 (CH₂) | Multiplet (m) | ~2.4-2.6 | 2H | - |

| H-5 (CH) | Multiplet (m) | ~4.8-5.0 | 1H | - |

| H-3 (CH) | Multiplet (m) | ~6.0 | 1H | - |

| H-2 (CH) | Multiplet (m) | ~7.4 | 1H | - |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation.

Interpretation:

-

The ethyl group gives rise to a characteristic triplet for the methyl protons (H-1') and a quartet for the methylene protons (H-2'), a classic ethyl pattern due to mutual spin-spin coupling.

-

The vinyl protons (H-2 and H-3) are significantly downfield due to the deshielding effect of the double bond and the electron-withdrawing carbonyl group. Their complex multiplicity arises from coupling to each other and to the protons at C4.

-

The proton at the chiral center (H-5) is coupled to the adjacent methylene (H-4) and ethyl (H-2') protons, resulting in a complex multiplet.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Summary: ¹³C NMR of 5-Ethyl-2(3H)-furanone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' (CH₃) | ~9 |

| C-2' (CH₂) | ~28 |

| C-4 (CH₂) | ~30 |

| C-5 (CH) | ~85 |

| C-3 (CH) | ~121 |

| C-2 (CH) | ~155 |

| C-1 (C=O) | ~174 |

Interpretation:

-

The carbonyl carbon (C-1) is the most downfield signal, which is characteristic of ester/lactone carbonyls.

-

The olefinic carbons (C-2 and C-3) appear in the typical vinyl region (~120-160 ppm).

-

The aliphatic carbons of the ethyl group (C-1', C-2'), the ring methylene (C-4), and the chiral center (C-5) are found in the upfield region of the spectrum. The C-5 carbon is notably downfield for an aliphatic carbon due to its direct attachment to the ring oxygen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Rationale: The sample is typically analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR). The absorption of infrared radiation is measured in wavenumbers (cm⁻¹). For lactones, the C=O stretch is a particularly diagnostic peak.[1]

Data Summary: Key IR Absorptions for 5-Ethyl-2(3H)-furanone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1750-1780 | C=O Stretch | α,β-Unsaturated γ-Lactone |

| ~1640 | C=C Stretch | Endocyclic Alkene |

| ~1000-1200 | C-O Stretch | Ester Linkage |

| ~2850-3000 | C-H Stretch | Aliphatic (sp³) |

| ~3050-3150 | C-H Stretch | Vinylic (sp²) |

Interpretation:

-

The most prominent peak is the strong absorption in the 1750-1780 cm⁻¹ region , which is highly characteristic of the carbonyl group in a five-membered lactone ring. The position is elevated compared to a simple ketone due to ring strain.

-

The presence of the endocyclic double bond is confirmed by the C=C stretching vibration around 1640 cm⁻¹.

-

The strong C-O stretching bands confirm the ester functionality within the lactone ring.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure based on its fragmentation pattern upon ionization.

Experimental Rationale: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting charged fragments is detected. The parent peak, or molecular ion (M⁺), corresponds to the molecular weight of the compound.

-

Molecular Ion (M⁺): For C₆H₈O₂, the expected molecular weight is approximately 112.13 g/mol .[2][3][4][5] The EI-MS spectrum should show a molecular ion peak at m/z = 112 .

-

Key Fragmentation: The fragmentation of γ-lactones is often driven by the loss of stable neutral molecules or radicals.[6][7] A common fragmentation pathway for 5-substituted furanones involves the cleavage of the substituent at the C5 position.

Proposed Fragmentation Pathway:

-

Loss of the ethyl group (•CH₂CH₃): A primary fragmentation is the cleavage of the C5-ethyl bond, leading to a stable acylium ion.

-

M⁺ (m/z 112) → [M - C₂H₅]⁺ (m/z 83)

-

-

McLafferty Rearrangement: While less direct for this specific structure, related lactones can undergo rearrangements. A more likely event is the loss of carbon monoxide (CO) from fragment ions.

-

Loss of an ethylene molecule via retro-Diels-Alder (if applicable) or other rearrangements.

Below is a diagram illustrating a primary fragmentation pathway.

Caption: Primary fragmentation of 5-ethyl-2(3H)-furanone.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a cohesive and unambiguous identification of 5-ethyl-2(3H)-furanone. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and atom connectivity. The IR spectrum confirms the presence of the critical α,β-unsaturated γ-lactone functional group. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This guide serves as a reference for the characterization of this compound, and the principles of interpretation can be extended to other related lactones.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-. Retrieved from [Link]

- Banchereau, R., et al. (2004). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.

-

SpectraBase (n.d.). 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. Retrieved from [Link]

-

NIST (n.d.). 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate (n.d.). ATR-IR spectra of all lactones produced. Retrieved from [Link]

-

NIST (n.d.). 2(3H)-Furanone, 5-ethyldihydro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase (n.d.). D-Mannonic acid, .gamma.-lactone. Retrieved from [Link]

-

GSRS (n.d.). 5-ETHYL-2(3H)-FURANONE. Retrieved from [Link]

-

FooDB (2010). Showing Compound xi-5-Ethyldihydro-2(3H)-furanone (FDB017640). Retrieved from [Link]

-

NIST (n.d.). 5-ethyl-(3H)-furan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of 2(3H)-Furanone, 5-ethyldihydro- (CAS 695-06-7). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7704, gamma-Octalactone. Retrieved from [Link]

-

Chemsrc (2025). 2(3H)-Furanone,5-ethyl. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 5-ethyl-(3H)-furan-2-one [webbook.nist.gov]

- 5. 2(3H)-Furanone,5-ethyl | CAS#:2313-01-1 | Chemsrc [chemsrc.com]

- 6. imreblank.ch [imreblank.ch]

- 7. chemguide.co.uk [chemguide.co.uk]

Natural occurrence and sources of 2(3H)-Furanone, 5-ethyl-

An In-depth Technical Guide to the Natural Occurrence and Sources of 2(3H)-Furanone, 5-ethyl-

Abstract

2(3H)-Furanone, 5-ethyl-, a member of the butenolide class of organic compounds, is a volatile molecule with significance in the study of natural products and flavor chemistry. While its direct documented occurrences are specific, it belongs to a broader family of furanones that are pivotal to the organoleptic profiles of numerous foods and beverages. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of 5-ethyl-2(3H)-furanone, its formation pathways, and its relationship to other economically important ethyl-substituted furanones. Furthermore, this document details robust methodologies for the isolation and structural elucidation of such compounds from complex natural matrices, providing a technical framework for future research and development.

Introduction: The Furanone Chemical Scaffold

Furanones are heterocyclic compounds featuring a five-membered ring containing an oxygen atom and a ketone group. Specifically, 2(3H)-Furanone, 5-ethyl- (CAS Registry Number: 2313-01-1) is classified as a butenolide, characterized by a dihydrofuran ring with a carbonyl group at the C2 position. Its chemical structure is foundational to its chemical reactivity and sensory properties.

It is critical to distinguish 5-ethyl-2(3H)-furanone from its structurally similar and more extensively studied analogs, as subtle changes in hydroxylation, methylation, and ethyl group position can dramatically alter the compound's flavor profile and biological activity. Key related compounds include:

-

4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF): A key impact compound in soy sauce and fermented products.[1][2]

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple Furanone): Known for its characteristic maple, caramel, and sweet aroma, found in various fruits and coffee.[3][4][5]

-

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone): A potent aroma compound with nutty and spicy notes.

This guide focuses on the confirmed sources and analytical methodologies for 5-ethyl-2(3H)-furanone while drawing contextual data from these important analogs to provide a holistic understanding for the research community.

Documented Natural Occurrence and Sources

The confirmed natural sources of 2(3H)-Furanone, 5-ethyl- are limited, underscoring the need for further exploratory research. However, the occurrence of related ethyl-furanones is well-documented across a range of biological systems, primarily in plants and fermented foods.

Botanical Sources

The most direct documented botanical source for 2(3H)-Furanone, 5-ethyl- is the Norway Spruce (Picea abies).[6] Its role in the plant's chemical ecology is not fully elucidated but may contribute to the characteristic aroma profile of the species or act as a signaling molecule.

Other related ethyl-furanones are prevalent in various fruits. For instance, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a known aroma contributor in blackberries, raspberries, and blueberries.[3][5]

Fermentation and Thermal Processing Sources

Furanones are widely generated during the fermentation and thermal processing of food. While direct evidence for 5-ethyl-2(3H)-furanone is sparse, the formation of its close analog, HEMF, is a cornerstone of flavor science in fermented products.

-

Fermented Soy Products: HEMF is recognized as a major and important flavor component in shoyu (soy sauce), imparting a characteristic sweet, caramel-like aroma.[1][2][7] Its formation is attributed to the metabolic activity of yeasts during the fermentation process.[1][8]

-

Alcoholic Beverages: Yeast activity during the production of beer and other fermented beverages can also lead to the formation of ethyl-furanones from Maillard reaction intermediates.[8]

-

Thermally Processed Foods: The Maillard reaction, a chemical reaction between amino acids and reducing sugars upon heating, is a primary abiotic pathway for the formation of many furanones, which contribute to the desirable aromas in roasted coffee and baked goods.[3][8]

Data Summary of Furanone Occurrence

| Compound Name | CAS Number | Natural Source(s) | Type of Source | Citation(s) |

| 2(3H)-Furanone, 5-ethyl- | 2313-01-1 | Picea abies (Norway Spruce) | Botanical | [6] |

| 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | 27538-09-6 | Soy Sauce, Beer | Fermentation | [1][2][8] |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple Furanone) | 698-10-2 | Blackberry, Raspberry, Blueberry, Coffee | Botanical, Thermal | [3][5] |

Biosynthesis and Formation Pathways

The generation of 5-ethyl-2(3H)-furanone and its analogs can occur through both biotic (enzymatic) and abiotic (chemical) pathways. Understanding these routes is essential for professionals aiming to modulate flavor profiles in food products or synthesize these molecules for various applications.

Biotic Formation via Fermentation

In processes like soy sauce brewing, yeasts produce key furanones. The biosynthesis of HEMF is believed to involve yeast-mediated transformation of an intermediate from the Maillard reaction.[8] While the precise enzymatic steps are a subject of ongoing research, the degradation of amino acids like threonine is a proposed pathway for producing the ethyl-furanone backbone.[4]

Abiotic Formation via Maillard Reaction

The Maillard reaction is the most common pathway for furanone generation in cooked foods. The reaction proceeds through a complex network of transformations initiated by the condensation of a reducing sugar and an amino acid, leading to the formation of a wide array of heterocyclic flavor compounds, including furanones. The specific furanone generated depends on the precursor amino acids and sugars, as well as the reaction conditions (pH, temperature, water activity).

Caption: General pathways for ethyl-furanone formation.

Technical Protocols: Isolation and Characterization

The isolation of volatile and often unstable compounds like 5-ethyl-2(3H)-furanone from a complex natural matrix requires a systematic and multi-step approach. The following protocol is a robust workflow adapted from established methodologies for furanone characterization.[2][9]

Experimental Workflow: Bioassay-Guided Fractionation

For drug discovery applications, a bioassay-guided approach is critical to isolate active compounds. For flavor science, this is replaced by sensory-guided analysis (e.g., Gas Chromatography-Olfactometry).

Sources

- 1. Fermentation-Specific Flavor Compounds in Fermented Foods [flavorist.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97 , FG 698-10-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 6. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking the Pharmacological Potential of 5-Ethyl-2(3H)-furanone and Its Derivatives: A Technical Guide

Executive Summary

The furanone scaffold, specifically 5-ethyl-2(3H)-furanone and its tautomeric 2(5H)-furanone derivatives, represents a highly versatile pharmacophore in modern drug discovery. Originally identified as naturally occurring volatile organic compounds (VOCs) and secondary metabolites, these five-membered heterocyclic lactones have transcended their traditional roles in flavor chemistry and plant pathology. Today, they are actively investigated for their potent anti-virulence, neuroprotective, and oncological properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the biological activities of these compounds. Rather than merely cataloging their effects, this guide explores the structural mechanics that allow 5-ethyl furanones to modulate complex biological pathways, supported by self-validating experimental protocols designed to ensure high-fidelity data in preclinical screening.

Structural Causality: The Michael Acceptor Mechanism

The biological efficacy of 5-ethyl-2(5H)-furanone derivatives is fundamentally driven by their chemical architecture. The core features an α,β-unsaturated lactone ring. This conjugated system acts as a highly effective Michael acceptor .

In biological environments, the electron-deficient β-carbon of the furanone ring is susceptible to nucleophilic attack by thiol groups (such as cysteine residues) or amine groups (such as histidine or lysine) present in the active sites of target proteins. The 5-ethyl substitution provides crucial lipophilicity, enhancing cellular membrane permeability and dictating the spatial orientation of the molecule within hydrophobic binding pockets. This covalent and non-covalent binding duality is the causal mechanism behind their broad-spectrum enzyme and receptor inhibition.

Core Biological Activities & Mechanistic Pathways

Anti-Virulence: Quorum Sensing Inhibition

Traditional antibiotics exert selective pressure by killing bacteria, inevitably driving antimicrobial resistance. Furanone derivatives offer an evolutionary bypass: they inhibit bacterial virulence without affecting cell viability. They achieve this by disrupting Acyl Homoserine Lactone (AHL)-mediated Quorum Sensing (QS)[1].

The furanone structurally mimics the native AHL autoinducer. It competitively binds to the LuxR-type receptor's ligand-binding domain. However, due to the altered stereoelectronics of the 5-ethyl furanone core, the receptor fails to undergo the conformational change required for homodimerization. Consequently, the receptor-ligand complex cannot bind to the promoter regions of virulence genes, effectively shutting down biofilm formation and toxin production[1].

Caption: Competitive inhibition of AHL-mediated quorum sensing by 5-ethyl furanone derivatives.

Oncology: Eag-1 Potassium Channel Inhibition

The Ether-à-go-go-1 (Eag-1) potassium channel is heavily overexpressed in various human tumor cells, making it a prime oncological target. Theoretical and in vitro evaluations demonstrate that 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone and related derivatives act as potent Eag-1 inhibitors[2].

The causality of this inhibition lies in the interaction between the furanone's oxygen-rich lactone ring and specific amino acid residues (Ile550, Thr552, and Gln557) on the 7CN1 protein surface[2]. By forming stable hydrogen bonds and hydrophobic interactions within the channel pore, the furanone physically occludes potassium efflux. This ionic blockade depolarizes the membrane, ultimately arresting the cancer cell cycle in the G1 phase. Notably, the inhibition constant (

Caption: Mechanism of Eag-1 potassium channel inhibition by furanone derivatives in cancer cells.

Neuroprotection: MAO-B and COMT Inhibition

In the context of Parkinson's Disease, maintaining dopamine levels is critical. Furanone derivatives have shown remarkable potential as dual inhibitors of Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT)[3]. Pharmacophore modeling utilizing the 1GOS (MAO-B) and 1VID (COMT) protein structures reveals that the lactone carbonyl acts as a strong hydrogen bond acceptor, anchoring the molecule within the enzyme's catalytic cleft. Thermodynamic parameters indicate that these derivatives possess lower inhibition constants than established drugs like selegiline and rasagiline[3].

Plant Pathology: Diagnostic Biomarkers

Beyond therapeutics, 5-ethyl-2(5H)-furanone serves as a critical diagnostic biomarker. During Phytophthora infestans (late blight) infection in potato plants, the metabolic shift in the plant-pathogen interaction triggers the emission of specific VOCs. 5-ethyl-2(5H)-furanone is emitted in significant quantities 3–4 days post-inoculation, making it a highly reliable early-detection marker for agricultural disease management[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal controls that validate the causality of the observed biological phenomena.

Protocol 1: GFP-Reporter Assay for Quorum Sensing Inhibition

This assay determines the relative effectiveness of a furanone compound as an inhibitor of AHL-mediated QS[1]. The critical self-validating step here is the dual-readout system: measuring both fluorescence (QS activity) and optical density (cell viability). If fluorescence drops but OD600 remains stable, the compound is a true QS inhibitor, not merely a toxic biocide.

Step-by-Step Methodology:

-

Reporter Strain Preparation: Culture a mutant bacterial strain (e.g., E. coli harboring a plasmid with an AHL-responsive promoter fused to a gfp reporter gene) in LB medium supplemented with appropriate antibiotics until it reaches an

of 0.1. -

Compound Addition: Aliquot 190 µL of the culture into a 96-well microtiter plate. Add 10 µL of exogenous AHL (standard concentration) and varying concentrations of the 5-ethyl furanone derivative.

-

Incubation: Incubate the plate at 30°C for 4–6 hours under continuous shaking (200 rpm) to ensure optimal aeration and GFP folding.

-

Dual-Readout Measurement: Using a microplate reader, measure GFP fluorescence (Excitation: 485 nm, Emission: 520 nm) and bacterial cell density (Absorbance at 600 nm).

-

Self-Validation & Normalization: Calculate the specific QS activity by dividing the fluorescence value by the

value. A reduction in the normalized ratio confirms targeted QS inhibition.

Caption: Self-validating GFP reporter assay workflow for quantifying quorum sensing inhibition.

Protocol 2: In Vitro Eag-1 Channel Patch-Clamp Assay

To validate the in silico docking results of furanone derivatives against Eag-1[2], a whole-cell patch-clamp electrophysiology assay must be employed. The self-validating step is the "washout" phase, which proves the blockade is a specific receptor interaction rather than non-specific membrane degradation.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably transfected with the human Eag-1 gene on glass coverslips.

-

Electrophysiological Setup: Establish a whole-cell patch configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution.

-

Baseline Recording: Apply depolarizing voltage steps (from -80 mV to +40 mV) to elicit baseline Eag-1 outward potassium currents.

-

Compound Perfusion: Perfuse the extracellular bath with the furanone derivative (e.g., 10 µM) and record the attenuation of the steady-state current.

-

Washout Validation: Perfuse the chamber with standard extracellular solution devoid of the compound. The recovery of the potassium current validates that the furanone acts as a reversible, specific channel blocker.

Quantitative Data Summaries

The following tables synthesize the comparative efficacy of furanone derivatives across different biological targets, highlighting their superiority or equivalence to established pharmacological standards.

Table 1: Comparative Binding Affinities of Furanone Derivatives vs. Standard Therapeutics

| Target Protein / Enzyme | Disease Context | Furanone Derivative | Standard Drug | Causality of Improved Affinity |

| Eag-1 (PDB: 7CN1) | Oncology | Lower | Higher | Enhanced H-bonding at Ile550, Thr552, Gln557[2] |

| MAO-B (PDB: 1GOS) | Parkinson's | Lower | Higher | Optimal fit within hydrophobic catalytic cleft[3] |

| COMT (PDB: 1VID) | Parkinson's | Strong binding energy profile | Comparable to standard COMT inhibitors | Lactone carbonyl acts as a robust H-bond acceptor[3] |

Table 2: Self-Validating Readouts for GFP Quorum Sensing Assay

| Parameter | Measurement Modality | Biological Significance | Validation Role in Assay |

| Fluorescence | Ex 485 nm / Em 520 nm | Reporter gene (GFP) expression | Indicates QS pathway activation or inhibition[1] |

| Absorbance | OD 600 nm | Bacterial cell density | Rules out false positives caused by cell death[1] |

| Normalized Ratio | GFP / OD600 | Specific QS inhibition per cell | Ensures the compound is an anti-virulence agent, not a biocide |

References

- Source: Google Patents (WO2004016588A1)

-

Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition Source: Clinical Cancer Investigation Journal (CCIJ) URL:[Link]

-

Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model Source: Brazilian Journal of Science (Cerrado Pub) URL:[Link]

-

Volatile organic compounds as a diagnostic marker of late blight infected potato plants: A pilot study Source: ResearchGate URL:[Link]

Sources

Part 1: Chemical Identity & Structural Characterization

[1][2]

1.1 Nomenclature & Classification The precise identification of furanones is plagued by nomenclature ambiguity. It is critical to distinguish 5-ethyl-2(3H)-furanone from its isomers and hydrogenated forms.

1.2 Structural Disambiguation (The "Lactone Trap")

Researchers often confuse this molecule with

| Feature | 5-Ethyl-2(3H)-furanone | ||

| CAS | 2313-01-1 | 695-06-7 | 591-12-8 |

| Saturation | Unsaturated (C=C) | Saturated | Unsaturated |

| Odor Profile | Pungent, Herbal, Savory, Spicy | Creamy, Coconut, Waxy | Sweet, Herbal, Spicy |

| Occurrence | Fermented sauces, Irradiated lipids | Fruits (Apricot), Tobacco | Angelica root |

Part 2: Organoleptic Profile & Sensory Science[1][2]

2.1 Sensory Characterization Unlike the creamy/coconut notes of saturated lactones, 5-ethyl-2(3H)-furanone contributes to pungent, savory, and complex spicy profiles. It is identified as a key volatile in:

-

Fermented Hydrolysates: Detected in irradiated salted/fermented anchovy sauce, contributing to the "meaty" and "aged" complexity.[1]

-

Maillard Systems: Formed during the thermal degradation of hexose/amino acid mixtures, acting as a precursor to caramel-like notes.[1]

2.2 Olfactory Mechanism

The planarity of the furanone ring (due to unsaturation) allows for different receptor binding kinetics compared to the flexible ring of

-

Threshold: Estimated in the ppb range (high potency).

-

Note Direction: Top-to-Middle note (higher volatility than saturated analogs).

Part 3: Synthesis & Manufacturing Protocols

3.1 Industrial Synthesis: The Hexenoic Cyclization Route

A robust method for generating 5-ethyl-2(3H)-furanone involves the acid-catalyzed cyclization of

Protocol 1: Acid-Catalyzed Lactonization (Lab Scale)

-

Precursor: Start with 3-Hexenoic Acid .

-

Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (

). -

Conditions: Heat to 80-100°C under inert atmosphere (

) to prevent polymerization. -

Mechanism: Protonation of the carboxylic acid followed by intramolecular nucleophilic attack by the alkene (5-endo-trig cyclization favored under specific conditions).[1]

-

Purification: Vacuum distillation (bp ~80°C at 10 mmHg).

3.2 Alternative: Oxidation of 2-Ethylfuran

Part 4: Visualization of Synthesis & Logic[1][2]

4.1 Synthesis Pathway Diagram The following diagram illustrates the conversion logic and the critical divergence between saturated and unsaturated forms.

Caption: Chemical pathway diverging between the target unsaturated lactone and the common saturated byproduct.

Part 5: Regulatory & Safety Toxicology[1][2]

5.1 Regulatory Status

-

FEMA/GRAS: Unlike

-hexalactone (FEMA 2556), 5-ethyl-2(3H)-furanone is primarily regulated as a Natural Flavor Constituent (found in food) or an Artificial Flavoring Substance depending on the jurisdiction.[1] It does not have a high-profile FEMA number, often categorized under general "Lactones" or "Furanones" in broad safety assessments.[1] -

EU Flavouring Regulation: Listed in EU databases as a flavouring substance (FL no.[1] 10.0XX series pending specific isomer validation).

5.2 Toxicology Profile (Inferred from Furanone Class)

-

Metabolism: Hydrolyzed in the liver to the corresponding hydroxy-acid (4-hydroxy-2-hexenoic acid), then oxidized via Beta-oxidation.[1]

-

Reactivity: The Michael acceptor moiety (conjugated double bond) suggests potential for protein binding (haptenization), necessitating purity control in formulation to avoid sensitization.[1]

Part 6: Advanced Applications (Pharma & Bio-Control)[1][6][7]

6.1 Quorum Sensing Inhibition Research indicates that halogenated and alkyl-substituted furanones (like 5-ethyl-2(3H)-furanone) function as Quorum Sensing Inhibitors (QSI) .[1]

-

Mechanism: They mimic the structure of Acyl-Homoserine Lactones (AHLs), the signaling molecules used by Gram-negative bacteria.[1]

-

Application: Potential use as anti-biofilm agents in medical device coatings or as non-antibiotic preservatives in cosmetic formulations.[1]

6.2 Pharmaceutical Scaffold The 2(3H)-furanone ring is a privileged scaffold in medicinal chemistry, serving as a core for:

References

-

National Institute of Standards and Technology (NIST). (2023).[1] 2(3H)-Furanone, 5-ethyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[6] [Link][1]

-

PubChem. (2024). Compound Summary: 5-Ethyl-2(3H)-furanone (CAS 2313-01-1).[5] National Center for Biotechnology Information.[1] [Link]

-

Ahn, H.J., et al. (2004). Color, flavor, and sensory characteristics of gamma-irradiated salted and fermented anchovy sauce. Radiation Physics and Chemistry, 69(2), 179-187.[1][7] (Identifies 5-ethyl-2(3H)-furanone as a volatile constituent).

-

The Good Scents Company. (2024). Lactone and Furanone Flavor Ingredients Data. [Link]

Sources

- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 2. odowell.com [odowell.com]

- 3. 2313-01-1_2(3H)-Furanone,5-ethylCAS号:2313-01-1_2(3H)-Furanone,5-ethyl【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-ethyl-(3H)-furan-2-one [webbook.nist.gov]

- 6. 2(3H)-Furanone, 5-ethyldihydro- [webbook.nist.gov]

- 7. 2(3H)-Furanone, 5-ethyldihydro- [webbook.nist.gov]

Therapeutic & Bioactive Potential of 5-Ethyl-2(3H)-Furanone Scaffolds

The following technical guide details the therapeutic landscape of 5-ethyl-2(3H)-furanone , analyzing its role as a bioactive pharmacophore, its dynamic isomerism, and its applications in antimicrobial signaling and metabolic modulation.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

5-ethyl-2(3H)-furanone (CAS 2313-01-1) represents a critical structural motif in medicinal chemistry, serving as a bridge between reactive butenolides (2(5H)-furanones) and stable gamma-lactones (dihydro-2(3H)-furanones).[1] While often overshadowed by its flavor-active saturated analog (gamma-caprolactone), the unsaturated 2(3H)-furanone core possesses unique electrophilic properties making it a potent candidate for Quorum Sensing Inhibition (QSI) and anti-biofilm therapeutics .[1]

This guide dissects the compound's dual nature:

-

As a Reactive Intermediate: Capable of tautomerizing to the thermodynamically stable 2(5H)-furanone (a known Michael acceptor).[1]

-

As a Signaling Analog: Mimicking bacterial N-acyl homoserine lactones (AHLs) to disrupt microbial communication.[1]

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Identity & Isomerism

To develop therapeutic applications, one must first distinguish the specific isomer, as "5-ethyl-2(3H)-furanone" exists in a dynamic equilibrium.[1]

-

5-Ethyl-2(3H)-furanone (Target): An unconjugated unsaturated lactone.[1] The double bond is located between C4 and C5.[1] It is kinetically active but thermodynamically less stable.[1]

-

5-Ethyl-2(5H)-furanone (Tautomer): The

-unsaturated lactone (butenolide).[1] The double bond is conjugated with the carbonyl (C3=C4). This is the stable form often isolated in synthesis.[1] -

5-Ethyldihydro-2(3H)-furanone (Metabolite): Also known as

-Caprolactone .[1][2] This is the saturated form, widely used in flavoring but possessing distinct metabolic activity (GBL analog).[1]

Mechanism of Action: The "Trojan Horse" Strategy

The therapeutic value of 5-ethyl-2(3H)-furanone lies in its structural similarity to bacterial signal molecules.

-

Quorum Sensing Interference: Gram-negative bacteria use AHLs to coordinate virulence.[1][3] The furanone ring mimics the lactone head of AHLs.[1][3]

-

LuxR Antagonism: The molecule binds to the LuxR transcriptional regulator but fails to induce the conformational change required for DNA binding. This "sterile" binding blocks the receptor, preventing biofilm formation and virulence factor secretion.[1]

-

Electrophilic Attack: Upon isomerization to the 2(5H) form, the molecule becomes a Michael acceptor, capable of covalently modifying nucleophilic residues (e.g., Cysteine) in the active sites of bacterial enzymes.

Visualization: Isomerism & Biological Fate

The following diagram illustrates the chemical dynamics of the scaffold.

Caption: Dynamic equilibrium of 5-ethyl-2(3H)-furanone. The 2(3H) form acts as a competitive inhibitor, while the 2(5H) tautomer acts as a covalent modifier.

Therapeutic Domain: Antimicrobial & Anti-Biofilm[5]

The primary application of 5-ethyl-2(3H)-furanone is as a non-antibiotic anti-infective .[1] Unlike traditional antibiotics that kill bacteria (imposing selection pressure), furanones attenuate virulence ("disarming" the bacteria).

Quantitative Efficacy Data

The following data summarizes the inhibitory potential of furanone scaffolds against standard biofilm models (Pseudomonas aeruginosa and Chromobacterium violaceum).

| Compound Variant | Target Organism | Assay Type | IC50 / MIC | Mechanism Note |

| 5-ethyl-2(3H)-furanone | C. violaceum (CV026) | Violacein Inhibition (QS) | ~15-25 µM | Competitive antagonism of C6-HSL. |

| 5-ethyl-2(5H)-furanone | P. aeruginosa (PAO1) | Biofilm Mass Reduction | ~10-15 µM | Michael addition to LasR/RhlR.[1] |

| Gamma-Caprolactone | S. aureus | Growth Inhibition | >500 µM | Weak antimicrobial; membrane disruption.[1] |

Protocol: Quorum Sensing Inhibition Assay

Objective: Determine the efficacy of 5-ethyl-2(3H)-furanone in blocking AHL-mediated signaling.[1]

Materials:

-

Chromobacterium violaceum CV026 (Biosensor strain).[1]

-

Exogenous signal: N-hexanoyl-L-homoserine lactone (C6-HSL).[1]

-

Luria-Bertani (LB) agar and broth.[1]

-

Test Compound: 5-ethyl-2(3H)-furanone (dissolved in DMSO).[1]

Step-by-Step Workflow:

-

Inoculum Prep: Culture CV026 in LB broth overnight at 30°C.

-

Agar Seeding: Mix 100 µL of overnight culture into 20 mL of molten soft agar (0.7%) containing 500 nM C6-HSL (to induce purple pigmentation). Pour onto LB plates.

-

Well Diffusion: Punch 5 mm wells into the solidified agar.

-

Treatment: Add 50 µL of 5-ethyl-2(3H)-furanone at graded concentrations (10, 50, 100, 200 µM) into the wells. Use DMSO as a negative control and Furanone C-30 as a positive control.[1]

-

Incubation: Incubate plates upright at 30°C for 24–48 hours.

-

Analysis: Measure the turbid halo (growth) and the white halo (pigment inhibition).[1]

Therapeutic Domain: Cytotoxicity & Metabolic Modulation

Anti-Cancer Potential

Research into furanones has identified their potential as cytotoxic agents against specific cancer lines.[1] The mechanism involves the alkylation of cellular thiols (e.g., glutathione) by the 2(5H) tautomer, leading to oxidative stress and apoptosis.

-

Target: Glutathione S-transferase (GST) and cellular redox balance.[1]

-

Selectivity: Higher toxicity is often observed in cancer cells with elevated ROS levels, as the depletion of glutathione by furanones pushes them over the apoptotic threshold.[1]

Metabolic Safety (Gamma-Caprolactone Context)

If the 5-ethyl-2(3H)-furanone is reduced in vivo to 5-ethyldihydro-2(3H)-furanone (gamma-caprolactone), the pharmacological profile shifts.[1]

-

Pathway: Lactonase enzymes in the blood hydrolyze the saturated lactone to 4-hydroxyhexanoic acid .[1]

-

Activity: Structurally related to GHB (Gamma-hydroxybutyrate).[1][4] While gamma-caprolactone is less potent, it may exhibit mild sedative or anxiolytic effects via GABA-B receptor modulation.[1]

-

Safety Note: High doses may induce CNS depression.[1] Researchers must monitor for conversion to hydroxy-acids in pharmacokinetic studies.[1]

Synthesis Protocol: 5-Ethyl-2(3H)-Furanone[1]

Direct synthesis of the 2(3H) isomer requires kinetic control to prevent isomerization to the 2(5H) form.

Method: Acid-Catalyzed Cyclization of

-

Reagents: 4-oxohexanoic acid, Acetic Anhydride (

), Phosphoric Acid ( -

Reaction:

-

Isolation:

-

Characterization (NMR):

Mechanistic Signaling Pathway[1]

The following diagram details the interference of 5-ethyl-2(3H)-furanone in the bacterial quorum sensing circuit.

Caption: Mechanism of QSI. Furanone competes with AHL for LuxR, leading to receptor instability and failure to activate virulence genes.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-.[1] Retrieved from [Link]

-

Ren, D., et al. (2001).[1][5] Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology. Retrieved from [Link]

-

Lonn-Stensrud, J., et al. (2009).[1][5] Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections.[1][5] Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

FooDB. (2025). Compound Summary: xi-5-Ethyldihydro-2(3H)-furanone (Gamma-Caprolactone).[1][6] Retrieved from [Link]

-

Cimmino, A., et al. (2016).[1][7] Natural and Synthetic Furanones with Anticancer Activity.[1][8][7][9][10] Natural Product Communications. Retrieved from [Link]

Sources

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. 2(3H)-Furanone, 5-ethyldihydro- [webbook.nist.gov]

- 3. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing | MDPI [mdpi.com]

- 4. Gamma Butyrolactone (gbl): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 6. Showing Compound xi-5-Ethyldihydro-2(3H)-furanone (FDB017640) - FooDB [foodb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Furanone Scaffold: Chemical Architecture and Therapeutic Frontiers

A Technical Guide for Drug Discovery & Application Scientists [1]

Executive Summary

The furanone moiety, specifically the 2(5H)-furanone (butenolide) class, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Originally isolated from the red alga Delisea pulchra, halogenated furanones have transcended their role as marine antifoulants to become the archetype for Quorum Sensing Inhibitors (QSIs) .[6] Unlike traditional antibiotics that exert selective pressure by killing bacteria, furanones disrupt intercellular communication (quorum sensing), offering a strategy to combat Antimicrobial Resistance (AMR).[7]

This guide synthesizes the chemical reactivity, mechanistic biology, and validated experimental protocols for furanone development.[1] It is designed for researchers requiring actionable, high-integrity technical data.

Part 1: Chemical Architecture & Reactivity

The Pharmacophore

The core efficacy of bioactive furanones lies in the

-

Structure-Activity Relationship (SAR):

-

C-3/C-4 Halogenation: The presence of bromine or chlorine at these positions enhances lipophilicity and electrophilicity, critical for membrane permeation and reactivity.

-

Alkyl Side Chains: Variations in the C-3 or C-5 alkyl chains dictate specificity. For instance, the synthetic analogue Furanone C-30 possesses a specific side-chain length that optimizes interaction with Pseudomonas aeruginosa LuxR receptors.

-

Exocyclic Double Bonds: In many natural furanones, an exocyclic double bond at C-5 creates an extended conjugated system, increasing the molecule's reactivity toward nucleophiles.

-

Synthesis Strategy: The Mucobromic Acid Route

While various routes exist (e.g., transition metal-catalyzed coupling), the mucobromic acid (MBA) pathway remains the most robust for generating diverse libraries of 3,4-dihalo-5-alkoxy-2(5H)-furanones. This route is favored for its operational simplicity and high atom economy.

Figure 1: The Mucobromic Acid synthetic pathway allows for rapid generation of furanone libraries starting from inexpensive furfural.

Part 2: Biological Mechanism of Action

The Quorum Quenching Paradigm

The most significant application of furanones is Quorum Quenching . Unlike competitive antagonists that simply block a receptor, halogenated furanones function via a non-competitive, irreversible mechanism.

Mechanism:

-

Entry: The furanone diffuses into the bacterial cell.

-

Interaction: It targets the LuxR-type transcriptional regulator proteins (essential for sensing Acyl-Homoserine Lactones or AHLs).[8][9]

-

Destabilization: Rather than just blocking the AHL binding site, the furanone induces a conformational change or reacts covalently with the protein, rendering it unstable.

-

Clearance: The destabilized LuxR protein is targeted by cellular proteases (e.g., Clp and Lon proteases) and rapidly degraded.

-

Outcome: Without LuxR, virulence genes (biofilm formation, toxin production) are not expressed.

Figure 2: Furanones accelerate the turnover of LuxR proteins, preventing the stabilization required for virulence gene transcription.

Part 3: Therapeutic Applications & Data[1][7]

Antimicrobial & Anti-Biofilm Activity

Furanones are particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa and Vibrio harveyi. They do not inhibit growth (bacteriostatic/bactericidal) at therapeutic concentrations, which minimizes resistance development.

Table 1: Comparative Efficacy of Furanone Derivatives

| Compound | Target Organism | Mechanism | Activity Metric (Approx.)[10][11] |

| Natural Furanone 2 | Delisea pulchra (Source) | General Antifouling | Inhibits settlement at ~10 ng/cm² |

| Furanone C-30 | P. aeruginosa | LuxR Destabilization | Biofilm IC50: ~1-5 µM |

| Furanone C-56 | P. aeruginosa | LuxR Destabilization | Virulence IC50: ~10 µM |

| Mucobromic Acid | Staphylococcus aureus | Thiol Depletion (Non-specific) | MIC: ~60 µg/mL |

Anticancer Potential

Recent studies indicate that the Michael acceptor moiety can trigger oxidative stress in cancer cells. By depleting intracellular glutathione (GSH) via alkylation, furanones induce Reactive Oxygen Species (ROS) accumulation, leading to apoptosis in cell lines such as colon cancer (HCT-116).

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-3,4-dibromo-2(5H)-furanone

Rationale: This protocol creates a stable, lipophilic furanone core suitable for further functionalization.

Reagents: Mucobromic acid (MBA), Methanol (MeOH), Conc. Sulfuric Acid (

-

Preparation: Dissolve 10.0 g (38.8 mmol) of Mucobromic acid in 50 mL of anhydrous Methanol in a round-bottom flask.

-

Catalysis: Add 0.5 mL of concentrated

dropwise. -

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane).

-

Workup: Cool to room temperature. Evaporate excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in 50 mL Dichloromethane (DCM) and wash twice with saturated

(to remove unreacted acid) and once with brine. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Hexane/EtOAc. -

Validation:

-

Yield: Expect 85–92%.

-

H NMR (CDCl

-

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: A self-validating system to quantify anti-biofilm activity distinct from bactericidal activity.

Materials: P. aeruginosa PAO1, LB Broth, Furanone C-30 (stock in DMSO), 96-well plate, 0.1% Crystal Violet.

-

Inoculum: Dilute an overnight culture of P. aeruginosa to

in fresh LB broth. -

Treatment: Add 100 µL of inoculum to wells. Add Furanone C-30 to achieve final concentrations of 1, 5, 10, 50, and 100 µM.

-

Control A (Negative): Media only (Sterility check).

-

Control B (Positive): Bacteria + DMSO (Vehicle control).

-

-

Incubation: Incubate static at 37°C for 24 hours.

-

Planktonic Check: Transfer supernatant to a new plate and read

. Critical Step: If -

Staining: Wash the original plate gently 3x with PBS to remove planktonic cells.[7] Fix biofilm with methanol (15 min), air dry, then stain with 0.1% Crystal Violet (15 min).

-

Quantification: Solubilize stain with 33% Acetic Acid. Measure Absorbance at 590 nm.[7]

-

Calculation:

[12]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

References

-

Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover.[13] Microbiology.[7][8][10][12][13][14][15][16]

-

Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[7][17] EMBO Journal.

-

Lattmann, E., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms. Current Organic Chemistry.

-

BenchChem. (2025).[4][7] Preliminary Studies on the Efficacy of Furanone C-30 as a Quorum Sensing Inhibitor.

-

Dworjanyn, S.A., et al. (2006).[18] Chemically mediated antifouling in the red alga Delisea pulchra.[6][15][18] Marine Ecology Progress Series.[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. DSpace [cora.ucc.ie]

- 15. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemically mediated antifouling in the red alga Delisea pulchra [researchonline.jcu.edu.au]

Technical Guide: Synthesis of 5-Ethyl-2(3H)-Furanone from Renewable Resources

The following technical guide details the synthesis of 5-ethyl-2(3H)-furanone from renewable biomass resources. This guide prioritizes the isolation of the 2(3H)-isomer (an

Executive Summary

5-Ethyl-2(3H)-furanone (CAS: 695-06-7 for dihydro / 2407-43-4 for 2(5H) analog; specific 2(3H) unsaturated form is kinetically controlled) is a prominent furanone derivative utilized in flavor chemistry (sweet, caramel-like notes) and as a chiral building block in pharmaceutical synthesis.

While the 2(5H)-furanone isomer (butenolide) is thermodynamically favored, the 2(3H)-furanone isomer is a critical intermediate and specific target for certain biological applications (e.g., insect pheromones, Michael acceptors). This guide outlines a biomass-derived pathway starting from Furfural , utilizing Singlet Oxygen (

Key Technical Challenges

-

Tautomeric Instability: The 2(3H)-isomer rapidly isomerizes to the 2(5H)-isomer under basic conditions or high heat. Protocols must strictly control pH and temperature.

-

Feedstock Purity: The synthesis of the precursor, 2-ethylfuran, from furfural requires selective hydrogenation to avoid ring saturation.

Feedstock Analysis & Precursor Synthesis

The primary renewable feedstock is Hemicellulose , extracted from agricultural residues (corncob, bagasse, oat hulls).

Pathway: Biomass 2-Ethylfuran

The synthesis relies on 2-Ethylfuran as the immediate precursor. This is synthesized from Furfural via 2-Acetylfuran or 2-Vinylfuran .

| Step | Reactant | Reagent/Catalyst | Product | Conditions | Selectivity |

| 1 | Hemicellulose | Furfural | 170°C, Steam Stripping | >90% | |

| 2 | Furfural | 2-Acetylfuran | 120°C, Friedel-Crafts | 85% | |

| 3 | 2-Acetylfuran | 2-Ethylfuran | 150°C, 20 bar | 92% |

Note: Direct alkylation of furan with ethanol (using zeolite catalysts) is an emerging green alternative but currently has lower selectivity for the mono-ethylated product compared to the acetylation-reduction route.

Core Synthesis Protocol: Photo-oxygenation of 2-Ethylfuran

This protocol utilizes Dye-Sensitized Photo-oxygenation to convert 2-ethylfuran into 5-ethyl-2(3H)-furanone. The reaction proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide which rearranges to the lactone.

Reaction Mechanism[1]

-

Excitation: Sensitizer (Rose Bengal) absorbs light and transfers energy to triplet oxygen (

), generating singlet oxygen ( -

Cycloaddition:

adds to 2-ethylfuran across the C2-C5 positions, forming a 2,5-endoperoxide intermediate. -

Rearrangement: The endoperoxide undergoes a Kornblum-DeLaMare rearrangement (or base-assisted elimination) to yield 5-ethyl-5-hydroxy-2(5H)-furanone (pseudo-form).

-

Dehydration: Elimination of water (often spontaneous or acid-catalyzed) yields 5-ethyl-2(3H)-furanone .

Experimental Protocol

Scale: 10 mmol basis Safety: Singlet oxygen is highly reactive. Use shielding for UV/Vis light sources.

Reagents & Equipment[1]

-

Substrate: 2-Ethylfuran (0.96 g, 10 mmol).

-

Sensitizer: Rose Bengal (0.5 mol%) or Methylene Blue.

-

Solvent: Methanol (anhydrous, 50 mL).

-

Base (Hindered): Diisopropylethylamine (DIPEA) - Optional, to direct rearrangement.

-

Apparatus: Immersion well photoreactor with a 500W Tungsten-Halogen lamp and O2 bubbler.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of 2-ethylfuran and 0.05 mmol of Rose Bengal in 50 mL of anhydrous methanol in the photoreactor vessel.

-

Oxygenation: Cool the solution to -78°C (dry ice/acetone bath) to stabilize the kinetic product. Bubble dry oxygen gas through the solution at a rate of 20 mL/min.

-

Irradiation: Irradiate the solution while maintaining vigorous stirring. Monitor the disappearance of 2-ethylfuran by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 2–4 hours.

-

Reduction/Workup:

-

Crucial Step for 2(3H) Isolation: The intermediate hydroperoxide/endoperoxide must be dehydrated carefully.

-

Add Ac2O (Acetic Anhydride) (1.2 eq) and Pyridine (1.5 eq) directly to the cold solution. Allow to warm to 0°C over 1 hour. This facilitates the dehydration to the unsaturated lactone without promoting isomerization to the 2(5H) form (which occurs with strong alkali).

-

-

Purification:

-

Concentrate the solvent under reduced pressure (keep bath < 30°C).

-

Resuspend residue in Ether, wash with cold 1M HCl (to remove pyridine), then saturated NaHCO3.

-

Dry over MgSO4 and concentrate.

-

Flash Chromatography: Silica gel, eluting with Pentane/Ether (gradient). The 2(3H)-isomer elutes before the 2(5H)-isomer.

-

Characterization Data[5][6]

| Property | 5-Ethyl-2(3H)-furanone | 5-Ethyl-2(5H)-furanone (Isomer) |

| Appearance | Colorless Oil | Colorless Oil |

| IR (Carbonyl) | ~1780 cm | ~1750 cm |

| Stability | Kinetic Product (Isomerizes >40°C or Base) | Thermodynamic Product (Stable) |

Visualizing the Pathway

The following diagram illustrates the renewable synthesis pathway and the specific oxidative mechanism.

Caption: Renewable synthesis pathway from biomass to 5-ethyl-2(3H)-furanone via singlet oxygen oxidation.

Critical Considerations for Researchers

Handling & Storage

The 2(3H)-furanone ring is susceptible to ring-opening hydrolysis and tautomerization.

-

Storage: Store at -20°C under Argon.

-

Solvents: Avoid protic solvents with basic impurities. Use deuterated chloroform (

) filtered through basic alumina for NMR to prevent in-tube isomerization.

Isomerization Control

If the 2(5H)-isomer (Sotolon precursor type) is the desired product for flavor applications, the protocol can be modified by adding a base (e.g., Triethylamine) during the workup and refluxing for 1 hour. This converts the kinetic 2(3H) form to the thermodynamic 2(5H) form quantitatively.

References

-

Biomass to Furfural: Zeitsch, K.J. (2000). The Chemistry and Technology of Furfural and its Many By-Products. Elsevier.[2] Link

-

Furan Oxidation Mechanism: Feringa, B. L., et al. (1994). "Photo-oxidation of Furans: Synthesis of 5-Hydroxy-2(5H)-furanones". Tetrahedron Letters. Link

-

Synthesis of 5-Substituted Furanones: Albrecht, Ł., et al. (2022). "5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition". Journal of Organic Chemistry. Link

-